molecular formula C18H14ClFN2O2 B2585052 2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034560-74-0

2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2585052
CAS RN: 2034560-74-0
M. Wt: 344.77
InChI Key: XHVLEWHKHWHXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Scientific Research Applications

Thrombin Inhibitors

A study has identified 2-(2-chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. These compounds, which include a variety of substituents, have shown significant inhibitory effects on thrombin, an enzyme involved in blood clotting (Lee et al., 2007).

Spectroscopic and Quantum Mechanical Studies

Another study conducted spectroscopic and quantum mechanical analyses on bioactive benzothiazolinone acetamide analogs. These compounds, including derivatives of the primary compound , have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and free energy of electron injection (Mary et al., 2020).

PI3K/mTOR Dual Inhibitors

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored various heterocyclic analogs, including compounds similar to the one , to improve metabolic stability. These compounds have shown efficacy as inhibitors of PI3Kα and mTOR both in vitro and in vivo (Stec et al., 2011).

Anti-Cancer Activity

A study on fluoro-substituted benzo[b]pyran revealed that certain derivatives show anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer. This research suggests the potential application of similar compounds in cancer treatment (Hammam et al., 2005).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to the compound of interest, has shown these compounds to be effective antiprotozoal agents. They demonstrated significant in vitro activity against Trypanosoma and Plasmodium species (Ismail et al., 2004).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-15-2-1-3-16(20)14(15)8-18(23)22-10-12-4-5-17(21-9-12)13-6-7-24-11-13/h1-7,9,11H,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVLEWHKHWHXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

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